molecular formula C9H14N2O B13227333 3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one

3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one

Katalognummer: B13227333
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: YXLQMEASJLIBLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C9H14N2O. This compound is part of the pyridinone family, which is known for its diverse biological activities and applications in various fields of science and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one typically involves the reaction of 1,3-diketones with chloroacetamide. The process includes heating the mixture in the presence of pyridine in ethanol or butanol, leading to the formation of pyridin-2-ones substituted with a pyridine ring at position 3. The subsequent reaction with hydrazine hydrate produces the desired 3-amino derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for the formation of the amino group, chloroacetamide for the initial synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include various substituted pyridinones and pyridines, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups instead of methyl groups can lead to different pharmacokinetic and pharmacodynamic properties .

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

3-amino-1,6-diethylpyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-3-7-5-6-8(10)9(12)11(7)4-2/h5-6H,3-4,10H2,1-2H3

InChI-Schlüssel

YXLQMEASJLIBLB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C(=O)N1CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.